molecular formula C10H15NO2 B2770303 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one CAS No. 1592756-05-2

1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one

Cat. No.: B2770303
CAS No.: 1592756-05-2
M. Wt: 181.235
InChI Key: FFVKPWHJJKHXJN-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxymethyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one typically involves the reaction of a pyridine derivative with a suitable methoxymethylating agent, followed by the introduction of the propenone group. Common synthetic routes include:

    Methoxymethylation: The pyridine derivative is treated with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.

    Propenone Introduction: The methoxymethylated pyridine is then reacted with an appropriate propenone precursor, such as acrolein or acryloyl chloride, under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one: shares structural similarities with other pyridine derivatives and propenone-containing compounds.

    Quinolone-based Compounds: These compounds also contain a heterocyclic ring and exhibit similar biological activities.

Uniqueness

  • The presence of both the methoxymethyl group and the propenone moiety in this compound provides unique chemical reactivity and biological activity compared to other similar compounds.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-10(12)11-6-4-9(5-7-11)8-13-2/h3-4H,1,5-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKPWHJJKHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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